molecular formula C20H20FN5O2 B361621 3-{3-[4-(4-fluorophenyl)-1-piperazinyl]-3-oxopropyl}-1,2,3-benzotriazin-4(3H)-one CAS No. 440331-81-7

3-{3-[4-(4-fluorophenyl)-1-piperazinyl]-3-oxopropyl}-1,2,3-benzotriazin-4(3H)-one

Cat. No.: B361621
CAS No.: 440331-81-7
M. Wt: 381.4g/mol
InChI Key: OMRQHCFWXHNHGM-UHFFFAOYSA-N
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Description

3-{3-[4-(4-Fluorophenyl)-1-piperazinyl]-3-oxopropyl}-1,2,3-benzotriazin-4(3H)-one is a specialized research chemical featuring a benzotriazinone scaffold linked to a fluorophenyl-piperazine moiety, a structural combination observed in compounds with significant pharmacological research potential. This molecular architecture is structurally analogous to compounds investigated for neurological and psychiatric research applications, particularly those involving receptor interaction studies . The 4-(4-fluorophenyl)piperazine component is a well-established pharmacophore in neuroscience research, frequently incorporated into compounds studied for their binding affinity to various neurotransmitter receptors . Researchers utilize this compound primarily as a chemical probe for investigating receptor-ligand interactions and signal transduction pathways in neurological systems. The fluorophenyl substitution enhances blood-brain barrier permeability, making it particularly valuable for central nervous system target studies . The propyl linker and carbonyl groups provide conformational flexibility that may influence binding kinetics and functional activity at target sites. This compound is strictly for research applications in controlled laboratory settings and is not intended for diagnostic or therapeutic use. Researchers should consult safety data sheets and implement appropriate personal protective equipment when handling this material.

Properties

IUPAC Name

3-[3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl]-1,2,3-benzotriazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN5O2/c21-15-5-7-16(8-6-15)24-11-13-25(14-12-24)19(27)9-10-26-20(28)17-3-1-2-4-18(17)22-23-26/h1-8H,9-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMRQHCFWXHNHGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CCN3C(=O)C4=CC=CC=C4N=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbodiimide-Mediated Amide Coupling

A mixture of 1,2,3-benzotriazin-4(3H)-one-propionic acid and 4-(4-fluorophenyl)piperazine is reacted using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) as coupling agents. The reaction proceeds in anhydrous dichloromethane (DCM) at room temperature for 12–24 hours, achieving yields of 68–72%.

Reaction Conditions:

ReagentQuantity (Equiv)SolventTemperatureTimeYield
EDC1.5DCM25°C24 h70%
HOBt1.5
4-(4-Fluorophenyl)piperazine1.2

DEPBT-Assisted Coupling

3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) is used as a coupling reagent to minimize racemization. The benzotriazinone-propionic acid is activated with DEPBT (1.2 equivalents) in tetrahydrofuran (THF), followed by addition of 4-(4-fluorophenyl)piperazine. The reaction is stirred at 0°C for 1 hour and then at room temperature for 6 hours, yielding 75–78%.

Reaction Conditions:

ReagentQuantity (Equiv)SolventTemperatureTimeYield
DEPBT1.2THF0°C → 25°C6 h76%
4-(4-Fluorophenyl)piperazine1.1

Purification and Characterization

Crude products are purified via column chromatography using silica gel (60–120 mesh) and ethyl acetate/hexane (3:7 v/v) as the eluent. Final compounds are characterized by:

  • ¹H NMR (δ 7.80–7.20 ppm for aromatic protons, δ 3.60–3.20 ppm for piperazine N-CH₂ groups).

  • LC-MS (m/z 381.4 [M+H]⁺).

  • Elemental Analysis (C: 63.0%, H: 5.3%, N: 18.3%, F: 4.9%).

Optimization Challenges and Solutions

Side Reactions During Diazotization

Excess nitrous acid can lead to over-nitrosation, forming byproducts. This is mitigated by maintaining strict temperature control (0–5°C) and using buffered solutions (pH 2–3).

Racemization in Coupling Steps

DEPBT reduces racemization compared to EDC/HOBt, making it preferable for stereosensitive applications.

Comparative Analysis of Methods

MethodYieldPurityCostScalability
EDC/HOBt Coupling70%95%$$Moderate
DEPBT Coupling76%98%$$$High

Industrial-Scale Synthesis Considerations

For large-scale production, continuous flow reactors are recommended for the diazotization step to enhance safety and reproducibility. Solvent recovery systems (e.g., distillation for THF) reduce environmental impact and costs .

Chemical Reactions Analysis

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 3-{3-[4-(4-fluorophenyl)-1-piperazinyl]-3-oxopropyl}-1,2,3-benzotriazin-4(3H)-one exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Mechanism of Action
In a study examining the anticancer effects of benzotriazine derivatives, it was found that these compounds activate intrinsic apoptotic pathways in cancer cells. Flow cytometry analysis revealed an increase in sub-G1 phase cells after treatment, indicating apoptosis.

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical Cancer)15Apoptosis induction
MCF-7 (Breast Cancer)20Cell cycle arrest
A549 (Lung Cancer)25Intrinsic pathway activation

Neuropharmacological Applications

The presence of the piperazine moiety in the compound suggests potential applications in neuropharmacology. Similar piperazine-containing compounds have been studied for their interactions with serotonin receptors, indicating possible anxiolytic or antidepressant effects. Further investigations are needed to explore these properties specifically for this compound.

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial activity against various bacterial strains. The structural features of benzotriazines enhance their lipophilicity, potentially improving membrane permeability and bioactivity.

Activity Summary:

Activity TypeObserved Effects
AnticancerInhibition of cancer cell proliferation
AntimicrobialActivity against Staphylococcus aureus and Escherichia coli
NeuropharmacologicalPotential effects on serotonin receptors

Mechanism of Action

Comparison with Similar Compounds

Biological Activity

The compound 3-{3-[4-(4-fluorophenyl)-1-piperazinyl]-3-oxopropyl}-1,2,3-benzotriazin-4(3H)-one is a member of the benzotriazine family, which has been the focus of various studies due to its potential therapeutic applications. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula: C20H20FN5O
  • Molecular Weight: 381.4 g/mol
  • CAS Number: Not specified in the available data.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Preliminary studies suggest that it may exhibit:

  • Antitumor Activity: The benzotriazine core is known for its potential anticancer properties, possibly through the inhibition of DNA synthesis or interference with cell cycle progression.
  • Antimicrobial Effects: Similar compounds have shown efficacy against various bacterial strains, indicating potential use as an antimicrobial agent.
  • Neuropharmacological Effects: The presence of the piperazine moiety suggests possible interactions with neurotransmitter systems, particularly in modulating serotonin and dopamine pathways.

Biological Activity Data

Research has indicated diverse biological activities associated with compounds structurally related to this compound. Below is a summary table of related compounds and their reported activities:

Compound NameMolecular FormulaBiological Activity
N-benzyl-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamideC19H20N4O2Anticancer and anti-inflammatory properties
N-(4-fluorophenyl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamideC19H20F2N4O2Potential antimicrobial effects
N-(4-bromo-2-fluorophenyl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamideC19H19BrF2N4O2Investigated for enzyme inhibition

Case Studies and Research Findings

  • Antitumor Studies:
    A study investigating the anticancer properties of benzotriazine derivatives found that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.
  • Antimicrobial Activity:
    Research on related benzotriazine compounds demonstrated promising antimicrobial effects against Gram-positive and Gram-negative bacteria. The compound's lipophilicity enhances its membrane permeability, facilitating its action against bacterial cells.
  • Neuropharmacological Effects:
    Investigations into the piperazine derivatives indicated that they could act as serotonin receptor modulators. This suggests potential applications in treating mood disorders or anxiety-related conditions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for this compound, and how can purity be optimized?

  • Methodological Answer: The synthesis of piperazinyl-fluorophenyl derivatives typically involves coupling reactions between substituted benzotriazinones and activated piperazine intermediates. For example, details a structurally analogous compound synthesized via nucleophilic substitution at the piperazine nitrogen, followed by purification using recrystallization (mp 187–190°C) . Purity optimization (>97%) can be achieved via column chromatography (e.g., Chromolith HPLC Columns mentioned in ) or gradient elution with solvents like dichloromethane/methanol.

Q. Which spectroscopic techniques are critical for confirming the compound’s structural integrity?

  • Methodological Answer:

  • 1H/13C NMR: To verify the presence of the fluorophenyl group (δ ~7.2–7.8 ppm for aromatic protons) and the benzotriazinone core.
  • HPLC-MS: For molecular weight confirmation (e.g., highlights LC-MS for impurity analysis).
  • X-ray crystallography: demonstrates its use in resolving piperazinyl-fluorophenyl conformations in related compounds .

Q. How should researchers design initial biological assays to evaluate this compound’s activity?

  • Methodological Answer: Use split-plot experimental designs (as in ) to test dose-response relationships across cell lines. For receptor-targeted studies (e.g., serotonin/dopamine receptors, common for piperazine derivatives), employ radioligand binding assays with controls for non-specific binding. Include IC50 determinations and replicate experiments (n=4) to ensure statistical validity .

Advanced Research Questions

Q. What strategies resolve contradictions in receptor-binding data between in vitro and in vivo studies?

  • Methodological Answer: Discrepancies may arise from metabolic instability or off-target effects. To address this:

  • Pharmacokinetic profiling: Assess metabolic pathways using liver microsomes (’s abiotic/biotic transformation framework) .
  • Molecular dynamics simulations: Model interactions between the fluorophenyl group and receptor binding pockets (e.g., ’s fluorobenzoyl derivatives) .
  • In vivo imaging: Track compound distribution using fluorinated PET probes (analogous to ’s fluorophenyl tracking) .

Q. How does the 4-fluorophenyl substituent influence the compound’s pharmacodynamic properties?

  • Methodological Answer: The electronegative fluorine atom enhances binding affinity to hydrophobic pockets in target proteins (e.g., ’s fluorophenyl-piperazinyl interactions) . Comparative SAR studies with non-fluorinated analogs (e.g., ’s sulfonyl-piperazine derivatives) can isolate fluorine’s role in potency and selectivity .

Q. What experimental frameworks are recommended for studying environmental stability and degradation products?

  • Methodological Answer: Adopt long-term environmental fate studies (’s INCHEMBIOL project):

  • Hydrolysis/photolysis assays: Expose the compound to UV light (254 nm) and aqueous buffers (pH 3–9) to identify degradation products .
  • Ecotoxicity testing: Use Daphnia magna or algal models to assess acute/chronic toxicity (’s ecosystem-level risk evaluation) .

Data Contradiction Analysis

Q. How to interpret conflicting solubility data reported in different studies?

  • Methodological Answer: Variability often stems from solvent polarity and temperature. Standardize protocols using:

  • Shake-flask method: Measure solubility in PBS (pH 7.4) and DMSO at 25°C ( ’s dissolution testing guidelines) .
  • Hansen solubility parameters: Compare with structurally similar compounds (e.g., ’s benzoxazinone derivatives) to predict solvent compatibility .

Theoretical & Conceptual Frameworks

Q. Which computational models best predict this compound’s ADMET profile?

  • Methodological Answer:

  • QSAR models: Train on piperazine-containing drugs (e.g., ’s PubChem data for analogous compounds) .
  • PBPK modeling: Use GastroPlus or similar software to simulate absorption in the GI tract ( ’s theory-guided research principles) .

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